molecular formula C15H20O3 B1298083 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid CAS No. 719295-43-9

5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid

Cat. No.: B1298083
CAS No.: 719295-43-9
M. Wt: 248.32 g/mol
InChI Key: CMBHNGBICHGXPR-UHFFFAOYSA-N
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Description

5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a tetramethyl-substituted phenyl group attached to a valeric acid backbone

Scientific Research Applications

5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and materials.

Mechanism of Action

Without specific information on the biological or chemical activity of this compound, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid typically involves the introduction of the tetramethylphenyl group onto a valeric acid derivative. One common method is the Friedel-Crafts acylation reaction, where 2,3,5,6-tetramethylbenzoyl chloride is reacted with valeric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a valeric acid backbone.

    4-Formylphenylboronic acid: Contains a formyl group and is used in similar applications in organic synthesis.

    Phenylboronic acid: A simpler analog with a phenyl group attached to a boronic acid moiety.

Uniqueness

5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid is unique due to the presence of both the tetramethyl-substituted phenyl group and the valeric acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-oxo-5-(2,3,5,6-tetramethylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-8-10(2)12(4)15(11(9)3)13(16)6-5-7-14(17)18/h8H,5-7H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBHNGBICHGXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)CCCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350185
Record name 5-(2,3,5,6-TETRAMETHYLPHENYL)-5-OXOVALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719295-43-9
Record name 5-(2,3,5,6-TETRAMETHYLPHENYL)-5-OXOVALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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